molecular formula C22H24N4O2S B2494348 1-[3-[4-(Benzenesulfonyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrol-1-yl]propyl]imidazole CAS No. 860648-67-5

1-[3-[4-(Benzenesulfonyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrol-1-yl]propyl]imidazole

Cat. No. B2494348
CAS RN: 860648-67-5
M. Wt: 408.52
InChI Key: JNKSJKMOBXXSPV-UHFFFAOYSA-N
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Description

The compound "1-[3-[4-(Benzenesulfonyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrol-1-yl]propyl]imidazole" falls within the class of organic molecules known for their complex structure and potential for varied chemical reactions and properties. Its structural features suggest it might exhibit unique physical, chemical, and potentially biological activities.

Synthesis Analysis

The synthesis of densely functionalized pyrroles, including derivatives similar to the targeted compound, involves orthogonal reactions starting from ambident nucleophilic zwitterions. These zwitterions act as nitrogen nucleophiles toward specific alkynes to produce polyfunctionalized pyrrole derivatives in high yields (Cheng, Peng, & Li, 2010).

Molecular Structure Analysis

Molecular structure analysis of related compounds has been achieved through various spectroscopic methods including NMR, IR, and mass spectrometry, confirming the complex structure of these molecules and their substituted groups (Ciber et al., 2023).

Chemical Reactions and Properties

The compound's benzenesulfonyl group plays a significant role in its reactivity, facilitating the synthesis of novel structures through reactions with electron-deficient alkynes and leading to the formation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives (Cui et al., 2018).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. Detailed structural analysis through X-ray crystallography and quantum chemical calculations provides insights into these properties and their impact on the compound's behavior in different environments (Özdemir, Dayan, & Demirmen, 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds and stability under various conditions, are pivotal for understanding the potential applications of this compound. Studies on similar molecules have shown that the presence of imidazole and pyrrole rings can significantly influence these properties, leading to a wide range of chemical behaviors and reactions (Shi et al., 2015).

Scientific Research Applications

Structural Diversity in Chemical Libraries

1-[3-[4-(Benzenesulfonyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrol-1-yl]propyl]imidazole and its derivatives contribute to the generation of structurally diverse chemical libraries. Such compounds are synthesized through various alkylation and ring closure reactions, offering a broad range of chemical structures that are crucial for pharmaceutical research and drug discovery (Roman, 2013).

Advancements in Analytical Chemistry

The derivatives of 1-[3-[4-(Benzenesulfonyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrol-1-yl]propyl]imidazole are instrumental in developing efficient gas chromatographic methods. These methods are utilized for the trace-level analysis of herbicides in various matrices, signifying the compound's importance in analytical chemistry and environmental science (Anisuzzaman et al., 2000).

Synthesis of Anti-Inflammatory Compounds

Derivatives of 1-[3-[4-(Benzenesulfonyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrol-1-yl]propyl]imidazole have been synthesized and tested for their anti-inflammatory properties. The electron-withdrawing substituents in the para position of the benzensulfonyl moiety were found to increase activity, indicating the potential of these compounds in developing new anti-inflammatory drugs (Zarghi et al., 2003).

Anticancer Drug Development

A series of 1-[3-[4-(Benzenesulfonyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrol-1-yl]propyl]imidazole derivatives, specifically those bearing benzimidazole moiety, were synthesized and evaluated for their anticancer activity. The promising antiproliferative activity of certain derivatives against specific cancer cell lines, coupled with favorable ADME properties, underscores the potential of these compounds in anticancer drug development (Rasal et al., 2020).

properties

IUPAC Name

1-[3-[4-(benzenesulfonyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrol-1-yl]propyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-18-19(2)26(15-8-12-24-16-11-23-17-24)22(25-13-6-7-14-25)21(18)29(27,28)20-9-4-3-5-10-20/h3-7,9-11,13-14,16-17H,8,12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKSJKMOBXXSPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N3C=CC=C3)CCCN4C=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[4-(Benzenesulfonyl)-2,3-dimethyl-5-pyrrol-1-ylpyrrol-1-yl]propyl]imidazole

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